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molecular formula C9H9ClN2 B060817 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine CAS No. 182181-42-6

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B060817
M. Wt: 180.63 g/mol
InChI Key: JMNFYFVRZBKRMY-UHFFFAOYSA-N
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Patent
US07846956B2

Procedure details

3.81 g of 1,3-dichloroacetone and 3.24 g of 2-amino-3-methylpyridine were dissolved in 30 ml of ethanol, and the solution was heated to reflux for 5 hours. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. To the residue, 50 ml of aqueous saturated sodium hydrogen carbonate was added and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography and then recrystallized from hexane-methyl-t-butyl ether to obtain 1.52 g of 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine.
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[NH2:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][N:9]=1>C(O)C>[Cl:1][CH2:2][C:3]1[N:7]=[C:8]2[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][N:9]2[CH:5]=1

Inputs

Step One
Name
Quantity
3.81 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
3.24 g
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 50 ml of aqueous saturated sodium hydrogen carbonate was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane-methyl-t-butyl ether

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C2N(C=CC=C2C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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